3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide
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Description
3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C27H23FN4O5S and its molecular weight is 534.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. For example, derivatives such as substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones have shown excellent results in inhibiting the growth of various bacterial and fungal strains, suggesting potential for the development of new antimicrobial agents (Abu‐Hashem, 2018).
Antitumor Activity
Several studies have demonstrated the antitumor activity of quinazolinone derivatives. For instance, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones showed broad-spectrum antitumor activity, with certain compounds being more potent compared to the positive control 5-FU. This indicates a potential application in cancer chemotherapy (Al-Suwaidan et al., 2016).
Antiviral Activities
Quinazolin-4(3H)-one derivatives have been explored for their antiviral activities against various viruses, including respiratory and biodefense viruses. This suggests potential applications in the development of new antiviral drugs (Selvam et al., 2007).
Biological Activity of Arylsulfonamide Derivatives
Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone have been synthesized and evaluated for their bioactivities, exhibiting excellent activity against certain bacterial and fungal strains, exceeding that of commercial bactericides and fungicides. This highlights the versatility of quinazolinone derivatives in biological applications (Zeng et al., 2016).
properties
IUPAC Name |
3-[5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O5S/c28-18-10-16-13-35-15-37-24(16)17(11-18)14-38-27-31-21-6-2-1-5-20(21)25-30-22(26(34)32(25)27)7-8-23(33)29-12-19-4-3-9-36-19/h1-6,9-11,22H,7-8,12-15H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFUZACSHMBMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CCC(=O)NCC6=CC=CO6)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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